

Pharmacological Profile of TRIA-662: An In-depth Technical Guide

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Compound of Interest

Compound Name: TRIA-662 (Standard)

Cat. No.: B7829671

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Introduction

TRIA-662, a developmental drug candidate from Cortria Corporation, was a clinical-stage pharmaceutical agent designed for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the bloodstream.^[1] This technical guide provides a comprehensive overview of the pharmacological profile of TRIA-662, based on available information. TRIA-662 was formulated as a controlled-release version of nicotinic acid (niacin) with the primary objective of mitigating the common and often poorly tolerated side effect of flushing associated with immediate-release niacin products.^{[1][2][3]}

Core Compound and Mechanism of Action

TRIA-662 is a proprietary controlled-release formulation of nicotinic acid (niacin).^[1] Niacin, a B vitamin, exhibits lipid-modifying properties at therapeutic doses. Its primary mechanism of action involves the inhibition of hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme in the synthesis of triglycerides. This inhibition leads to a reduction in the hepatic production of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) particles.

Furthermore, niacin has been shown to retard the catabolism of apolipoprotein A-I (apo A-I), the main protein component of high-density lipoprotein (HDL), which contributes to an increase in circulating HDL levels. The well-documented flushing effect of niacin is primarily mediated by

the activation of G protein-coupled receptor 109A (GPR109A) on subcutaneous Langerhans cells, leading to the release of prostaglandins D2 and E2, which cause vasodilation. The controlled-release formulation of TRIA-662 was designed to slow the absorption of niacin, thereby reducing the peak plasma concentrations that trigger this flushing response.

Pharmacological Effects

Based on the established effects of its active ingredient, niacin, TRIA-662 was anticipated to produce the following pharmacological effects:

- **Reduction of Triglycerides (TG):** A significant decrease in plasma triglyceride levels.
- **Reduction of Low-Density Lipoprotein Cholesterol (LDL-C):** A lowering of "bad" cholesterol levels.
- **Increase of High-Density Lipoprotein Cholesterol (HDL-C):** An elevation of "good" cholesterol levels.
- **Anti-inflammatory Effects:** Niacin has been shown to reduce inflammatory markers such as hsCRP and TNF-alpha.
- **Vascular Endothelial Function Improvement:** Stimulation of prostacyclin (PGI₂) production, which can improve vascular health.

Quantitative Data Summary

While specific quantitative data for TRIA-662 from its clinical trials are not publicly available, the expected therapeutic efficacy based on typical niacin therapy is summarized below. It is important to note that the controlled-release formulation of TRIA-662 may have influenced the exact magnitude of these effects compared to immediate-release niacin.

Parameter	Expected Efficacy (based on Niacin)	Reference
Triglycerides (TG)	20-50% reduction	
LDL-Cholesterol (LDL-C)	5-25% reduction	
HDL-Cholesterol (HDL-C)	15-35% increase	

Clinical Development

TRIA-662 underwent Phase II clinical development. A pilot study was conducted to evaluate its lipid-regulating effects in patients with hypertriglyceridemia or mixed hyperlipidemia. This randomized, double-blind, placebo-controlled, multi-center study assessed the effectiveness and safety of TRIA-662. Another clinical trial (NCT01809301) was designed to compare TRIA-662 with Niaspan, an extended-release niacin product, in healthy volunteers under fed conditions. The primary goal of these studies was likely to demonstrate comparable or superior lipid-modifying effects with an improved side-effect profile, particularly a reduction in flushing.

Experimental Protocols

Detailed experimental protocols for the TRIA-662 studies are not publicly available. However, based on the clinical trial descriptions and standard methodologies for dyslipidemia trials, the key experiments would have likely included:

Lipid Panel Analysis

- Objective: To quantify the changes in blood lipid levels after treatment with TRIA-662.
- Methodology:
 - Collection of fasting blood samples from participants at baseline and at specified intervals throughout the study.
 - Separation of serum or plasma by centrifugation.
 - Analysis of total cholesterol, LDL-C, HDL-C, and triglycerides using standardized enzymatic colorimetric assays on an automated clinical chemistry analyzer.

- Calculation of non-HDL-C and other relevant lipid ratios.

Safety and Tolerability Assessment

- Objective: To monitor the safety and tolerability of TRIA-662, with a specific focus on the incidence and severity of flushing.
- Methodology:
 - Recording of all adverse events (AEs) reported by participants or observed by investigators.
 - Use of a standardized flushing questionnaire to assess the frequency, duration, and severity of flushing episodes.
 - Regular monitoring of vital signs (blood pressure, heart rate).
 - Clinical laboratory testing including liver function tests (ALT, AST, bilirubin) and renal function tests (serum creatinine) to monitor for potential organ toxicity.

Visualizations

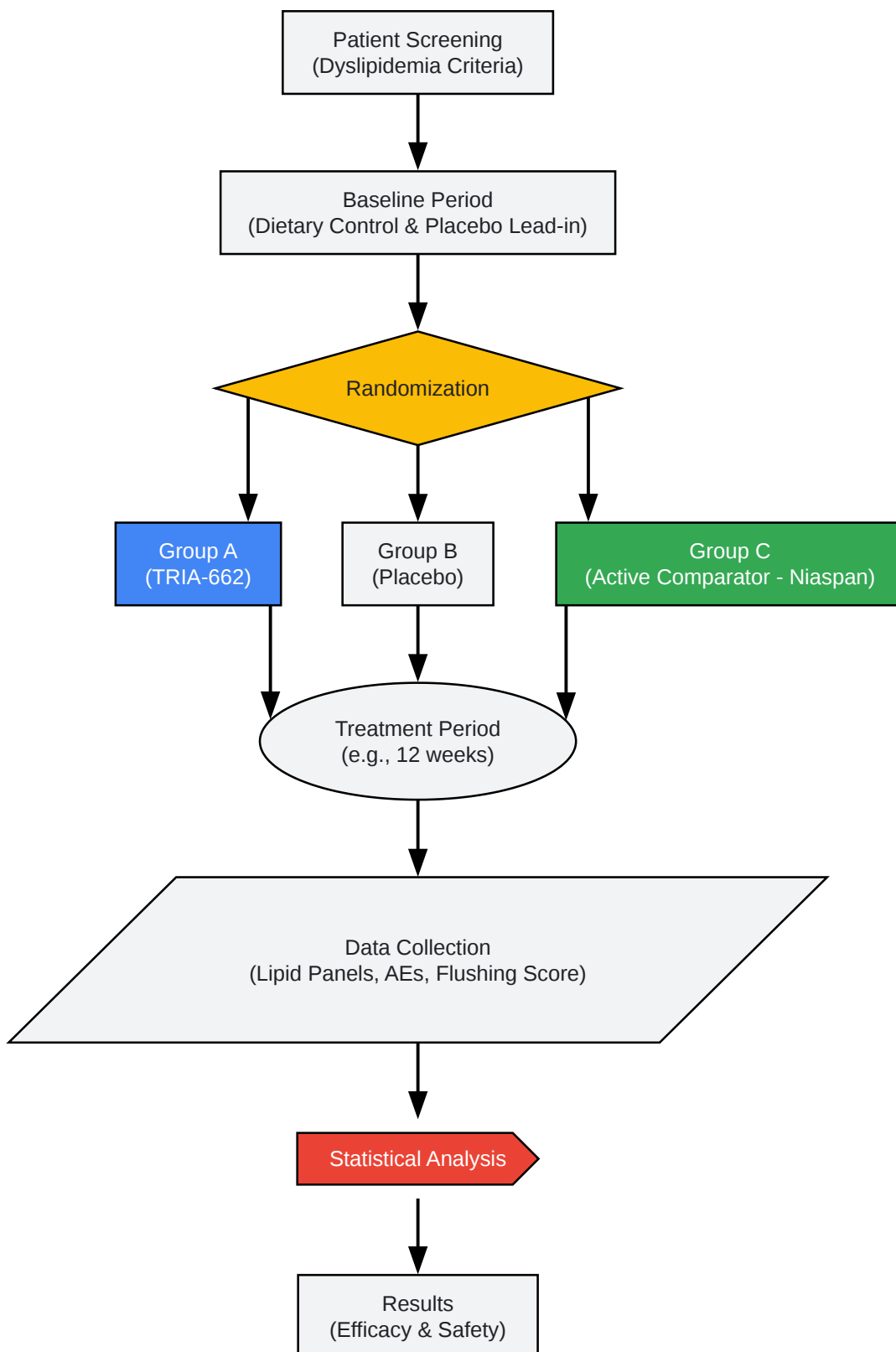
Signaling Pathway of Niacin's Lipid-Lowering Effect



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Caption: Niacin's mechanism of action on lipid metabolism.

Signaling Pathway of Niacin-Induced Flushing



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